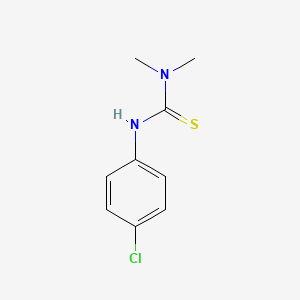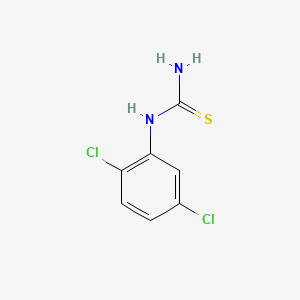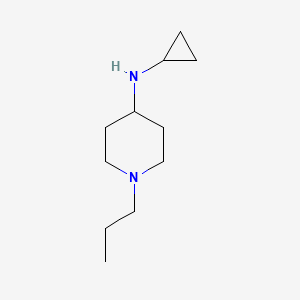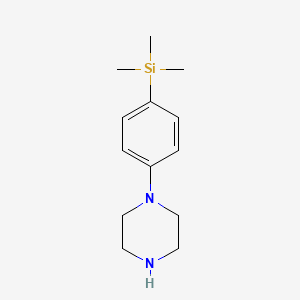
(S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid is a synthetic amino acid derivative. It is characterized by the presence of two protective groups: the fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butyloxycarbonyl (Boc) group. These protective groups are commonly used in peptide synthesis to protect the amino groups during the formation of peptide bonds. The compound is particularly useful in the synthesis of peptides and proteins due to its stability and ease of removal of the protective groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid typically involves the following steps:
Protection of the Amino Groups: The amino groups of the diaminooctanoic acid are protected using Fmoc and Boc groups. This is usually achieved by reacting the diaminooctanoic acid with Fmoc-Cl and Boc2O in the presence of a base such as triethylamine.
Purification: The protected diaminooctanoic acid is purified using techniques such as column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, and involves the use of high-performance liquid chromatography (HPLC) for purification.
Types of Reactions:
Deprotection Reactions: The Fmoc and Boc groups can be removed under specific conditions to expose the free amino groups. Fmoc is typically removed using a base such as piperidine, while Boc is removed using an acid such as trifluoroacetic acid.
Coupling Reactions: The free amino groups can participate in peptide bond formation through coupling reactions with carboxyl groups of other amino acids or peptides. Common reagents for these reactions include carbodiimides such as EDC or DCC.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Boc removal.
Coupling: EDC or DCC for peptide bond formation.
Major Products:
Deprotected Amino Acid: Removal of Fmoc and Boc groups yields the free diaminooctanoic acid.
Peptides: Coupling reactions with other amino acids yield peptides and proteins.
Aplicaciones Científicas De Investigación
(S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Utilized in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: Employed in the conjugation of peptides to other biomolecules for various applications, including targeted drug delivery and diagnostic assays.
Structural Studies: Used in the study of protein structure and function through the synthesis of specific peptide sequences.
Mecanismo De Acción
The mechanism of action of (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid is primarily related to its role as a building block in peptide synthesis. The protective groups (Fmoc and Boc) prevent unwanted side reactions during peptide bond formation, ensuring the correct sequence of amino acids in the final peptide or protein. The removal of these protective groups exposes the free amino groups, allowing for further reactions and modifications.
Comparación Con Compuestos Similares
(S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid is unique due to the presence of both Fmoc and Boc protective groups. Similar compounds include:
Fmoc-protected Amino Acids: These compounds have only the Fmoc group for protection and are commonly used in peptide synthesis.
Boc-protected Amino Acids: These compounds have only the Boc group for protection and are also used in peptide synthesis.
Other Dual-Protected Amino Acids: Compounds with different combinations of protective groups, such as Fmoc and t-Bu, or Boc and Z (benzyloxycarbonyl), are used for specific synthetic applications.
The dual protection provided by this compound offers greater flexibility and control in peptide synthesis, making it a valuable tool in the field of synthetic chemistry.
Propiedades
IUPAC Name |
(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-8-[(2-methylpropan-2-yl)oxycarbonylamino]octanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O6/c1-28(2,3)36-26(33)29-17-9-8-10-19(15-16-25(31)32)30-27(34)35-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h4-7,11-14,19,24H,8-10,15-18H2,1-3H3,(H,29,33)(H,30,34)(H,31,32)/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSRIVMKVMATII-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate](/img/structure/B1349789.png)










